Watermelon ketone

Catalog No.
S584689
CAS No.
28940-11-6
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Watermelon ketone

CAS Number

28940-11-6

Product Name

Watermelon ketone

IUPAC Name

7-methyl-1,5-benzodioxepin-3-one

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-7-2-3-9-10(4-7)13-6-8(11)5-12-9/h2-4H,5-6H2,1H3

InChI Key

SWUIQEBPZIHZQS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OCC(=O)CO2

Synonyms

Calone 1951; Watermelon Ketone

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)CO2

Application as a Marine Odorant Standard

-Methyl-2H-1,5-benzodioxepin-3(4H)-one finds use as a standard in scientific research related to fragrance analysis, particularly for marine scents. Due to its well-defined chemical structure and consistent aroma profile characterized by notes of seashore and watermelon, it serves as a reference point for evaluating the olfactory properties of synthetic fragrance formulations containing marine odorants. Researchers employ various chromatographic techniques to identify and quantify the presence of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one in these formulations, allowing for comparison with the standard and assessment of the overall fragrance profile [2, 3].

  • [2] 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one - Sigma-Aldrich
  • [3] The Fragrance Conservatory - 7-Methyl-2H-benzo-1,5-dioxepin-3(4H)-one

Watermelon ketone, scientifically known as Calone or methylbenzodioxepinone, is an organic compound with the chemical formula C10H10O3. It is characterized by its white crystalline appearance and has a melting point ranging from 37.0 to 41.0 °C and a boiling point of 91 °C at reduced pressure . Watermelon ketone is notable for its unique olfactory properties, often described as having a fresh, marine scent reminiscent of watermelon and sea breezes. It was first synthesized by Pfizer in 1966 and has since become a popular ingredient in the fragrance industry, particularly for creating aquatic and floral notes in perfumes .

Watermelon ketone contains a ketone carbonyl group and two ether linkages, which contribute to its reactivity in various chemical transformations. The compound can undergo several types of reactions including:

  • Oxidation: Watermelon ketone can be oxidized to form other carbonyl compounds.
  • Reduction: It can also be reduced to yield alcohol derivatives.
  • Condensation Reactions: The presence of the aromatic ring allows for electrophilic aromatic substitution reactions.

These reactions are essential for modifying the compound for various applications in the fragrance industry and beyond .

Several methods have been developed for synthesizing watermelon ketone, including:

  • Condensation Reaction: Using 4-methylcatechol and 1,3-dichloroacetone in the presence of sodium carbonate as a base catalyst under inert conditions .
  • Reflux Method: Involving Soxhlet extraction techniques combined with rotary evaporation for purification .
  • Multi-step Synthesis: Employing various organic reactions such as Williamson ether synthesis and subsequent purification steps to achieve high yields of pure watermelon ketone .

These methods highlight the versatility and complexity involved in producing this compound.

CaloneC10H10O3Marine scent, used extensively in perfumesFragrance industryEctocarpeneC15H24Pheromone-like structure from brown algaeMarine biology studiesMethylbenzodioxepinoneC10H10O3Related structure, similar olfactory propertiesResearch on marine scentsBeta-iononeC13H18OFloral scent profile; used in perfumesFragrance and flavoring

The uniqueness of watermelon ketone lies in its specific combination of marine and fruity notes, making it particularly desirable for aquatic fragrances compared to its counterparts .

Physical Description

Liquid

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

UNII

0NQ136C313

GHS Hazard Statements

Aggregated GHS information provided by 1823 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 1823 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1820 of 1823 companies with hazard statement code(s):;
H302 (96.81%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28940-11-6

Wikipedia

Calone

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fragrance Ingredients

General Manufacturing Information

2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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